molecular formula C4H3NaO6S B015829 Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt CAS No. 73464-18-3

Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt

Cat. No.: B015829
CAS No.: 73464-18-3
M. Wt: 202.12 g/mol
InChI Key: QVZVAUZTNCXLPV-UHFFFAOYSA-M
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Description

Sodium 2,5-dioxooxolane-3-sulfonate, also known as sulfosuccinic acid anhydride sodium salt, is a chemical compound with the molecular formula C4H3NaO6S. It is a white to off-white solid that is soluble in water and dimethyl sulfoxide (DMSO). This compound is used in various chemical reactions and has applications in multiple scientific fields .

Scientific Research Applications

Sodium 2,5-dioxooxolane-3-sulfonate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,5-dioxooxolane-3-sulfonate can be synthesized through the sulfonation of succinic anhydride. The reaction involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of sodium 2,5-dioxooxolane-3-sulfonate involves large-scale sulfonation processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-dioxooxolane-3-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfonate salts.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

  • Sodium 2,5-dioxotetrahydrofuran-3-sulfonate
  • Sulfosuccinic acid anhydride sodium salt

Comparison: Sodium 2,5-dioxooxolane-3-sulfonate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct sulfonation capabilities and can participate in a wider range of chemical reactions. Its solubility in water and DMSO also makes it more versatile for various applications .

Properties

IUPAC Name

sodium;2,5-dioxooxolane-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O6S.Na/c5-3-1-2(4(6)10-3)11(7,8)9;/h2H,1H2,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZVAUZTNCXLPV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400503
Record name Sodium 2,5-dioxooxolane-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73464-18-3
Record name Sodium 2,5-dioxooxolane-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydro-2,5-dioxo-3-furansulfonic acid sodium salt was prepared by stirring 1.71 moles of sulfosuccinic acid with 1.87 moles of sodium hydroxide at 50° C. until a milky suspension formed and then adding 1 kg acetic anhydride over 6 hours. After cooling, 1 L of ethyl acetate was added and the mixture was filtered. The filter cake was washed with 500 mL ethyl acetate. On drying 344.32 g of white crystalline product was obtained. 13C-NMR (d6-DMSO) 171.3, 167.2, 60.4, 34.0 ppm.
Quantity
1.71 mol
Type
reactant
Reaction Step One
Quantity
1.87 mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Reactant of Route 2
Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Reactant of Route 3
Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Reactant of Route 4
Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Reactant of Route 5
Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt
Reactant of Route 6
Tetrahydro-2,5-dioxo-3-furansulfonic Acid, Sodium Salt

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